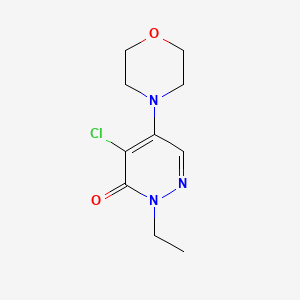
4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone, also known as CEMEP, is an organic compound with a wide range of applications in the field of scientific research. CEMEP is a heterocyclic compound, which is composed of nitrogen, oxygen, and chlorine atoms and has a molecular formula of C7H10ClN3O. CEMEP has been widely used as a reagent in organic synthesis and as a catalyst in a variety of chemical processes. It has been studied for its potential use in medicinal chemistry and as a ligand for metal-catalyzed reactions. CEMEP has also been studied for its potential applications in the fields of biochemistry and pharmacology.
Scientific Research Applications
Photochemical Oxidation Studies
Y. Maki et al. (1988) investigated the photochemical oxidation of a similar compound, Emorfazone, identifying multiple reaction products through UV-visible light irradiation in the presence of a specific pyrimido[5,4-g]pteridine oxide. This study sheds light on potential pathways for drug metabolism and the chemical's interaction under photochemical conditions, suggesting avenues for further exploration of 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone derivatives (Maki et al., 1988).
Synthesis and Biological Activity
Research on pyridazinone derivatives, including the synthesis of 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives, has demonstrated notable antibacterial, antifungal, and antimycobacterial activities. M. Sukuroglu et al. (2012) synthesized new derivatives and tested them for their antimicrobial activities, highlighting the potential of pyridazinone derivatives in developing new antimicrobial agents (Sukuroglu et al., 2012).
Spectroscopic and Computational Analysis
The spectroscopic and computational analysis of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone by B. Dede et al. (2018) utilized various techniques to investigate the molecular structure and electronic properties of the compound. This research provides a foundational understanding of its structural dynamics, which is crucial for the design of functionally relevant derivatives (Dede et al., 2018).
Antitumor Candidate Development
An injectable formulation for hydrophobic antitumor candidate pyridazinone derivatives was developed to enhance the delivery and effectiveness of these compounds. The study by Xiuxiu Jin et al. (2015) on the delivery improvements for a model compound of hydrophobic antitumor candidate pyridazinone derivatives shows promising directions for cancer therapy applications (Jin et al., 2015).
Novel Synthesis Techniques
The novel synthesis and fluorination of pyridazinones were explored by W. Pei and Wei Yang (2010), demonstrating an efficient method for preparing fluoropyridazinones. This research contributes to the development of new synthetic pathways for pyridazinone derivatives, expanding their potential applications (Pei & Yang, 2010).
properties
IUPAC Name |
4-chloro-2-ethyl-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-14-10(15)9(11)8(7-12-14)13-3-5-16-6-4-13/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROYPHPASRPYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)
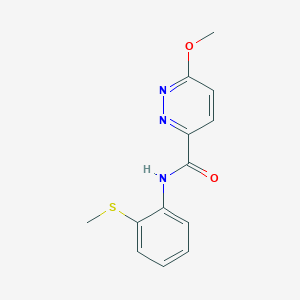
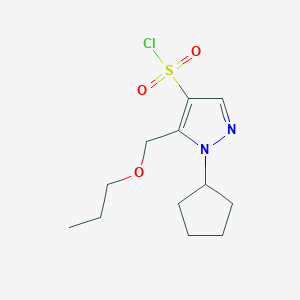
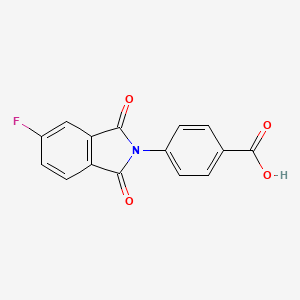
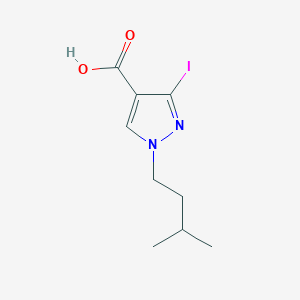
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)
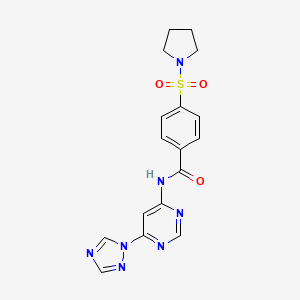
![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)
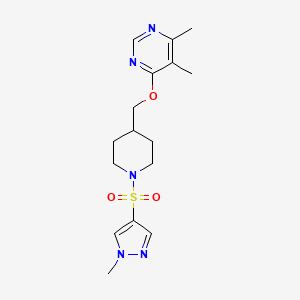
![2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2586753.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2586754.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2586756.png)